REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4](I)[CH:3]=1.C([Li])CCC.CCCCCC.[CH2:21]([O:24][CH2:25][C:26](N(OC)C)=[O:27])[CH:22]=[CH2:23]>O1CCCC1>[CH2:21]([O:24][CH2:25][C:26]([C:4]1[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][C:5]=1[F:8])=[O:27])[CH:22]=[CH2:23]
|
Name
|
|
Quantity
|
130.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)F)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
173.4 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
722 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
57.5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OCC(=O)N(C)OC
|
Name
|
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-72 °C
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Type
|
CUSTOM
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Details
|
The reaction is stirred for 30 minutes at −72° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 45 min at −72° C.
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
the cooling bath is removed
|
Type
|
TEMPERATURE
|
Details
|
mixture is warmed to 25° C
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with saturated aqueous NH4Cl (500 mL)
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Type
|
ADDITION
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Details
|
diluted with water (300 mL)
|
Type
|
EXTRACTION
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Details
|
extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OCC(=O)C1=C(C=CC(=C1)Br)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |